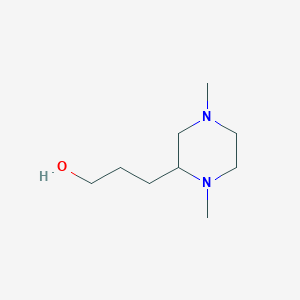
3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound characterized by its bromo, chloro, and oxirane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the oxirane ring and carboxamide group. Key reagents and conditions include brominating agents, epoxidation reagents, and amide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using strong nucleophiles.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction may result in the formation of alcohols or amines.
Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a precursor for the synthesis of biologically active molecules.
Medicine: Potential medicinal applications could involve the development of new pharmaceuticals. Its structural features may be exploited to create compounds with therapeutic properties.
Industry: In industry, this compound could be used in the production of agrochemicals, polymers, or other chemical products.
Mechanism of Action
The mechanism by which 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
2-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxylic acid
3-Bromo-2-(2,4-dichlorophenyl)oxirane
This comprehensive overview provides a detailed understanding of 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
23474-39-7 |
|---|---|
Molecular Formula |
C9H6BrCl2NO2 |
Molecular Weight |
310.96 g/mol |
IUPAC Name |
3-bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H6BrCl2NO2/c10-7-9(15-7,8(13)14)5-2-1-4(11)3-6(5)12/h1-3,7H,(H2,13,14) |
InChI Key |
VCQVXLBFBWVZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2(C(O2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15350651.png)


![[6-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B15350664.png)

![Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)

![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)



![Leucine,l,[4,5-3H(N)]](/img/structure/B15350733.png)

![[1,2]Dioxino[4,3-b]pyridine](/img/structure/B15350745.png)
